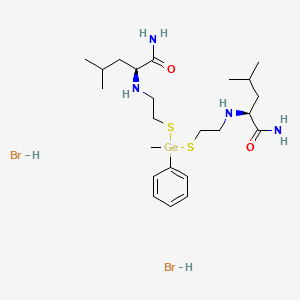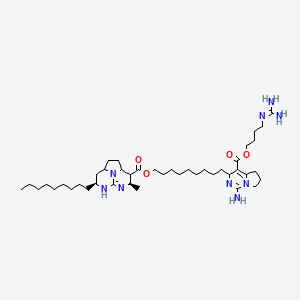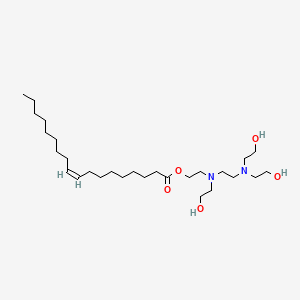
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorobenzoyl, amino, dihydroxy, and dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate, which is then further reacted with other reagents to introduce the anthracene moiety and additional functional groups . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield quinone derivatives, while reduction of the dioxo groups can produce hydroxyanthracene derivatives.
Applications De Recherche Scientifique
3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide
- 3-Chloro-N-(3-chlorobenzoyl)-N-(2-pyridyl)benzamide
- 2-Chloro-N-(2-chlorobenzoyl)-N-(2-pyridyl)benzamide
Uniqueness
Compared to these similar compounds, 3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide has a more complex structure with additional functional groups
Propriétés
| 83721-55-5 | |
Formule moléculaire |
C28H16Cl2N2O6 |
Poids moléculaire |
547.3 g/mol |
Nom IUPAC |
3-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-6-4-13(5-7-15)27(37)31-17-8-10-19(33)23-21(17)25(35)24-20(34)11-9-18(22(24)26(23)36)32-28(38)14-2-1-3-16(30)12-14/h1-12,33-34H,(H,31,37)(H,32,38) |
Clé InChI |
VSVIXEIZLUKQCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


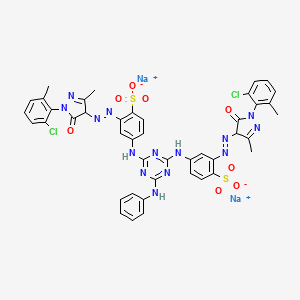
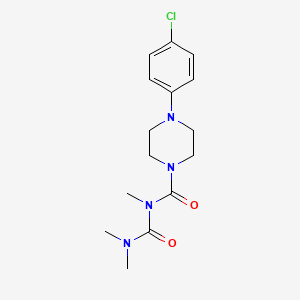




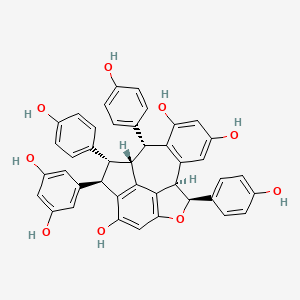
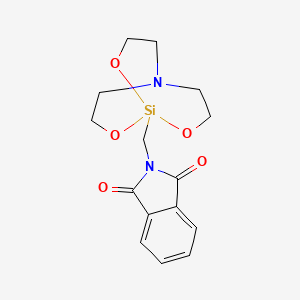
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
